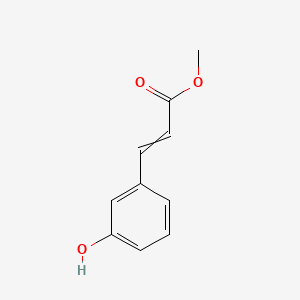
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H10O3 It is a derivative of cinnamic acid and features a hydroxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-hydroxyphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(3-hydroxyphenyl)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine are typical reagents.
Major Products Formed
Oxidation: 3-(3-hydroxyphenyl)-2-propenoic acid or 3-(3-oxophenyl)-2-propenoate.
Reduction: Methyl 3-(3-hydroxyphenyl)propanoate.
Substitution: Methyl 3-(3-alkoxyphenyl)-2-propenoate or methyl 3-(3-acetoxyphenyl)-2-propenoate.
Aplicaciones Científicas De Investigación
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.
Mecanismo De Acción
The mechanism by which methyl 3-(3-hydroxyphenyl)-2-propenoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating signaling pathways and cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-propenoate: Similar structure but with the hydroxy group in the para position.
Methyl 3-(3-methoxyphenyl)-2-propenoate: Contains a methoxy group instead of a hydroxy group.
Methyl 3-(3-hydroxyphenyl)propanoate: Lacks the double bond in the propenoate moiety.
Uniqueness
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate is unique due to the specific positioning of the hydroxy group and the presence of the double bond in the propenoate moiety
Propiedades
Número CAS |
3943-95-1 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
methyl 3-(3-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3 |
Clave InChI |
PKALKWFZXXGNJD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC(=CC=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














